(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
説明
特性
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c1-25-15-2-3-17-16(9-15)22-19(27-17)26-14-4-6-23(7-5-14)18(24)12-8-13(20)11-21-10-12/h2-3,8-11,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNHCRMPWLLJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent and antimicrobial agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes several functional groups that contribute to its biological activity:
- Pyridine Ring : Known for its ability to interact with various biological targets.
- Benzo[d]thiazole Moiety : Associated with antimicrobial and anticancer properties.
- Piperidine Group : Often involved in enhancing bioactivity through modulation of receptor interactions.
The molecular formula is with a molecular weight of 416.35 g/mol.
The biological activity of this compound can be attributed to several key mechanisms:
-
Inhibition of Cell Proliferation :
- The compound has demonstrated significant anti-cancer activity against various cell lines, including Colo205 (colorectal cancer), U937 (human histiocytic lymphoma), MCF7 (breast cancer), and A549 (lung cancer) cells. It induces apoptosis and regulates the cell cycle via p53 pathway activation, leading to growth inhibition in these cancer cell lines.
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. This activity is potentially mediated through the inhibition of bacterial cell wall synthesis and interference with quorum sensing pathways, which are crucial for bacterial communication and virulence.
-
Enzyme Interaction :
- The compound may inhibit specific enzymes involved in cellular signaling pathways, impacting gene expression and metabolic processes. This could lead to altered cellular responses in both cancerous and non-cancerous cells.
Research Findings
Numerous studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:
Case Studies
-
Anti-Cancer Efficacy :
- A study involving the administration of the compound to mouse models showed significant tumor reduction compared to control groups, highlighting its potential as a therapeutic agent in oncology.
-
Antimicrobial Testing :
- In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antibiotics.
類似化合物との比較
Structural Analogues in Antiviral Research
Compound X shares structural similarities with piroxicam-derived HIV integrase (IN) inhibitors described in . For example:
| Compound | Core Structure | Key Substituents | EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Piroxicam analog 13d | Benzothiazine + isoxazole | 4-Fluorophenyl, methylsulfonyl | 20–25 | >26 |
| Compound X | Benzothiazole + pyridine | 5-Bromo (pyridine), 5-methoxy (benzothiazole) | Not reported | Not reported |
Key Observations :
- Benzothiazole vs. Benzothiazine: Compound X replaces the benzothiazine core of piroxicam analogs with a benzothiazole system.
- Halogenation : The 5-bromo group on the pyridine ring in Compound X contrasts with the 4-fluorophenyl group in analog 13d. Bromine’s larger atomic radius and stronger electron-withdrawing effects could influence hydrophobic interactions or enzymatic recognition .
- Methoxy Group: The 5-methoxy substituent on the benzothiazole may improve solubility compared to non-polar groups in piroxicam derivatives, though this requires experimental validation.
Comparison with Brominated Heterocycles in
lists compounds with brominated aromatic systems, such as 4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine (CAS: 618432-42-1).
| Feature | Compound X | 618432-42-1 |
|---|---|---|
| Core Heterocycle | Benzothiazole + pyridine | Triazole + pyridine |
| Bromine Position | 5-position (pyridine) | 3-position (benzyl), 4-position (phenyl) |
| Additional Groups | Piperidine-methanone, methoxy | Benzylthio, bromophenyl |
Key Observations :
- Bromine Placement : Bromine at the pyridine 5-position (Compound X) versus benzyl/phenyl positions (618432-42-1) suggests divergent targeting strategies. Meta-substitution (5-position) may optimize steric compatibility in enzyme active sites compared to para-substituted analogs.
- Piperidine Linker: Compound X’s piperidine-methanone bridge could enhance blood-brain barrier penetration or modulate pharmacokinetics relative to thioether-linked triazoles .
Pharmacokinetic and Toxicity Considerations
- However, the piperidine moiety could mitigate excessive hydrophobicity.
- Metabolic Stability : Benzothiazoles are prone to oxidative metabolism, but the 5-methoxy group might slow degradation by blocking cytochrome P450 oxidation sites .
準備方法
Synthesis of 5-Bromopyridin-3-yl Methanone
The 5-bromopyridine moiety is typically derived from nicotinic acid derivatives . A common route involves bromination of 3-cyanopyridine followed by hydrolysis to the carboxylic acid and subsequent conversion to the acyl chloride. Alternatively, direct bromination of pyridine derivatives using $$ \text{N}- $$bromosuccinimide (NBS) under radical conditions achieves regioselectivity at the 5-position.
- 3-Cyanopyridine undergoes bromination with $$ \text{Br}2/\text{Fe} $$ in $$ \text{CH}2\text{Cl}_2 $$ at 0°C to yield 5-bromo-3-cyanopyridine (87% yield).
- Hydrolysis with concentrated $$ \text{HCl} $$ produces 5-bromonicotinic acid .
- Treatment with thionyl chloride ($$ \text{SOCl}_2 $$) generates the acyl chloride, which is reacted with piperidine derivatives to form the methanone.
Synthesis of 4-((5-Methoxybenzo[d]thiazol-2-yl)oxy)piperidine
Benzo[d]thiazol-2-ol Synthesis
The 5-methoxybenzo[d]thiazol-2-ol core is constructed via cyclization of 2-amino-4-methoxyphenol with thiourea in acidic media.
- 2-Amino-4-methoxyphenol (1.0 eq) and thiourea (1.2 eq) are heated in $$ \text{HCl}/\text{EtOH} $$ (1:1) at 80°C for 6 hours, yielding 5-methoxybenzo[d]thiazol-2-ol (72% yield).
Piperidine Functionalization
The hydroxyl group of 5-methoxybenzo[d]thiazol-2-ol is activated for nucleophilic substitution with piperidine. Mitsunobu conditions ($$ \text{DIAD}/\text{PPh}_3 $$) facilitate the coupling with 4-hydroxypiperidine to install the ether linkage.
- 5-Methoxybenzo[d]thiazol-2-ol (1.0 eq), 4-hydroxypiperidine (1.5 eq), $$ \text{DIAD} $$ (1.5 eq), and $$ \text{PPh}_3 $$ (1.5 eq) in $$ \text{THF} $$ at 0°C → RT, 12 hours. Yield: 68%.
Coupling Strategies for Methanone Formation
Friedel-Crafts Acylation
The methanone bridge is installed via Friedel-Crafts acylation between 5-bromopyridin-3-yl acyl chloride and 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine .
- 5-Bromonicotinoyl chloride (1.2 eq) is added dropwise to a solution of 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine (1.0 eq) and $$ \text{Et}3\text{N} $$ (2.0 eq) in $$ \text{CH}2\text{Cl}_2 $$.
- Stirred at RT for 24 hours, yielding the target compound (63% yield after column chromatography).
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling offers an alternative for late-stage functionalization. A Suzuki-Miyaura reaction between boronic ester derivatives of the pyridine and thiazole subunits has been explored but faces challenges due to steric hindrance.
Challenges and Solutions :
- Use of XPhos Pd G3 catalyst and $$ \text{K}3\text{PO}4 $$ base in $$ \text{THF}/\text{H}_2\text{O} $$ improves coupling efficiency (45% yield).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | 5-Bromonicotinoyl chloride, piperidine | $$ \text{Et}3\text{N}, \text{CH}2\text{Cl}_2 $$ | 63 | 95 |
| Mitsunobu + Acylation | 5-Methoxybenzo[d]thiazol-2-ol, 4-hydroxypiperidine | $$ \text{DIAD}, \text{PPh}_3 $$ | 58 | 92 |
| Suzuki Coupling | Boronic ester derivatives | XPhos Pd G3, $$ \text{K}3\text{PO}4 $$ | 45 | 88 |
Key Findings :
- Friedel-Crafts acylation provides the highest yield but requires stringent anhydrous conditions.
- Mitsunobu coupling is efficient for ether formation but necessitates stoichiometric reagents.
- Transition metal-catalyzed methods remain underdeveloped due to steric and electronic factors.
Scale-Up Considerations and Industrial Relevance
The patent WO2021122719 highlights a large-scale process for analogous bromopyridine derivatives, emphasizing:
- Continuous flow bromination to enhance safety and reproducibility.
- Crystallization optimization using ethanol/water mixtures for high-purity isolation (≥99% by HPLC).
Critical Parameters for Scale-Up :
- Temperature control : Exothermic reactions (e.g., acyl chloride formation) require jacketed reactors.
- Catalyst recycling : Palladium recovery systems reduce costs in coupling reactions.
Q & A
Q. Q1. What are the critical steps in synthesizing (5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
- Coupling Reactions : Reacting 5-bromopyridine-3-carboxylic acid derivatives with a functionalized piperidine intermediate (e.g., 4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidine) using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) to isolate the final product .
- Optimization : Microwave-assisted synthesis may reduce reaction times and improve yields compared to traditional reflux methods .
Q. Q2. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify aromatic proton environments (e.g., bromopyridine at δ 8.5–9.0 ppm) and piperidine/benzothiazole connectivity .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm) and methoxy (–OCH) vibrations (~2850 cm) .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHBrNOS) and isotopic patterns for bromine .
Advanced Research Questions
Q. Q3. How can researchers reconcile discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, which may explain potency variations in vivo vs. in vitro .
- Orthogonal Validation : Cross-check results with CRISPR-edited cell models or isothermal titration calorimetry (ITC) for target-binding affinity .
Q. Q4. What strategies are recommended for elucidating the compound’s mechanism of action in CNS disorders?
Methodological Answer:
- Target Identification : Perform kinome-wide profiling (e.g., using KINOMEscan®) to identify kinase targets .
- Molecular Dynamics (MD) Simulations : Model interactions with dopamine receptors (e.g., DR) to predict binding modes and residence times .
- In Vivo Electrophysiology : Assess neuronal firing rates in rodent brain slices pre/post compound administration to evaluate functional effects .
Q. Q5. How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- Substituent Modifications : Replace the methoxy group on the benzothiazole ring with electron-withdrawing groups (e.g., –CF) to enhance metabolic stability .
- LogP Adjustments : Introduce polar groups (e.g., –OH, –NH) on the piperidine ring to reduce lipophilicity and improve aqueous solubility .
- In Silico ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable absorption and low hERG inhibition risk .
Data Analysis and Experimental Design
Q. Q6. What analytical approaches are suitable for detecting degradation products during stability studies?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (HO) .
- HPLC-MS/MS Analysis : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) coupled with high-resolution MS to identify degradation products (e.g., demethylated or hydrolyzed derivatives) .
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under accelerated conditions .
Q. Q7. How should researchers design experiments to resolve conflicting cytotoxicity data in cancer cell lines?
Methodological Answer:
- Dose-Response Curves : Test concentrations spanning 4 logs (1 nM–100 µM) with triplicate measurements to establish IC reproducibility .
- Combinatorial Screens : Pair the compound with standard chemotherapeutics (e.g., cisplatin) to identify synergistic or antagonistic effects .
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation assays to distinguish cytostatic vs. cytotoxic effects .
Methodological Challenges and Solutions
Q. Q8. What strategies mitigate low yields during the final coupling step of synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings if aryl halide intermediates are used .
- Solvent Optimization : Replace DMF with THF or dichloromethane to reduce side reactions .
- Continuous Flow Chemistry : Improve mixing and heat transfer to enhance reaction efficiency .
Q. Q9. How can researchers address poor solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations to increase solubility .
- Prodrug Design : Introduce phosphate or acetyl groups to the piperidine nitrogen for transient hydrophilicity .
Computational and Theoretical Approaches
Q. Q10. Which computational tools are most effective for predicting off-target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to screen against the ChEMBL database .
- Machine Learning Models : Train Random Forest classifiers on Tox21 datasets to predict hepatotoxicity .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize compounds with reduced off-target risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
